5-(2-METHYLPHENYL)-4-((3-PHENYL-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-METHYLPHENYL)-4-((3-PHENYL-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-METHYLPHENYL)-4-((3-PHENYL-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the reaction of 2-methylphenylhydrazine with 3-phenyl-2-propenal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting hydrazone is then cyclized using a thiol reagent, such as thiourea, to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-METHYLPHENYL)-4-((3-PHENYL-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains. It is also being investigated for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its triazole moiety is known to interact with biological targets, making it a candidate for the development of new drugs.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-(2-METHYLPHENYL)-4-((3-PHENYL-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2,5-BIS(2-METHYL-3-PHENYL-2-PROPENYLIDENE)CYCLOPENTANONE
- N’-(2-METHYL-3-PHENYL-2-PROPENYLIDENE)-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE
- N’-(2-METHYL-3-PHENYL-2-PROPENYLIDENE)-2,2-DIPHENYLACETOHYDRAZIDE
Uniqueness
What sets 5-(2-METHYLPHENYL)-4-((3-PHENYL-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL apart from similar compounds is its unique combination of a triazole ring with a thiol group. This structural feature enhances its reactivity and allows for a broader range of chemical modifications, making it a versatile compound in various scientific applications.
Properties
IUPAC Name |
3-(2-methylphenyl)-4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-14-8-5-6-12-16(14)17-20-21-18(23)22(17)19-13-7-11-15-9-3-2-4-10-15/h2-13H,1H3,(H,21,23)/b11-7+,19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJMQVHHWNYMGX-MMWWNLEXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.